N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide

Description

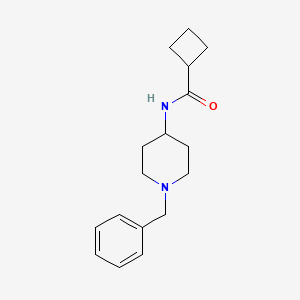

N-(1-Benzylpiperidin-4-yl)cyclobutanecarboxamide is a synthetic compound featuring a piperidine core substituted with a benzyl group at the 1-position and a cyclobutanecarboxamide moiety at the 4-position.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c20-17(15-7-4-8-15)18-16-9-11-19(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJMDQBYCUHWQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide typically involves the reaction of 4-benzylpiperidine with cyclobutanecarboxylic acid or its derivatives. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter systems.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Key Analogues

The N-(1-benzylpiperidin-4-yl) group serves as a common scaffold in multiple compounds, with variations in the carboxamide substituent driving differences in activity:

Antiprion Activity

- Compound 32 : Demonstrates outstanding in vitro antiprion activity, attributed to the N-(1-benzylpiperidin-4-yl) sidechain attached to an acridine core .

- However, the benzylpiperidine scaffold might retain partial activity.

Sigma Receptor Binding

- N-(1-Benzylpiperidin-4-yl)arylacetamides: Exhibit high sigma1 receptor affinity (Ki < 10 nM) with selectivity over sigma2 receptors (Ki ratios up to >122:1). Aromatic substituents (e.g., thiophene, naphthyl) maintain affinity, while non-aromatic groups (e.g., imidazole) reduce sigma1 binding .

- Target Compound : The cyclobutane ring lacks aromaticity, which may diminish sigma1 affinity due to reduced π-π interactions. However, its strained conformation could introduce unique hydrophobic interactions.

Acetylcholinesterase (AChE) Inhibition

- Compound 17: A triazole-chromenone derivative with the N-(1-benzylpiperidin-4-yl) group shows potent AChE inhibition (IC50 = 1.80 µM) .

- Target Compound : The cyclobutanecarboxamide’s rigidity and lipophilicity may influence AChE binding, though activity remains uncharacterized.

Structure-Activity Relationships (SAR)

Impact of Carboxamide Substituents

- Aromatic vs. Non-Aromatic Groups: Aromatic substituents (phenyl, naphthyl) enhance sigma1 receptor binding via π-π stacking . Non-aromatic groups (imidazole, pyridyl) reduce sigma1 affinity by >60-fold . Cyclobutane: Predicted to lower sigma1 affinity due to lack of aromaticity but may improve metabolic stability via reduced ring oxidation.

Pharmacokinetic and Selectivity Considerations

- Lipophilicity : Cyclobutane’s higher lipophilicity (vs. phenyl) may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.

- Cyclobutane substitution is unlikely to introduce off-target effects here.

Biological Activity

N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry, particularly due to its interactions with various biological targets. This article delves into its biological activity, pharmacological properties, and relevant research findings.

- Molecular Formula : C15H20N2O

- Molecular Weight : 244.34 g/mol

- Structure : The compound features a cyclobutane ring attached to a piperidine moiety, which is further substituted with a benzyl group.

Pharmacological Profile

The biological activity of this compound has been characterized through various studies focusing on its receptor interactions and potential therapeutic applications.

Sigma Receptor Affinity

Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) compounds show significant affinity for sigma receptors, particularly sigma1 and sigma2:

- Sigma1 Receptor : High affinity (Ki values as low as 3.90 nM) was observed for certain derivatives, suggesting potential applications in neuropharmacology and imaging studies using positron emission tomography (PET) .

- Sigma2 Receptor : Lower affinity compared to sigma1 receptors, with Ki values around 240 nM for some derivatives .

Enzyme Interaction

The compound acts as an inhibitor for various cytochrome P450 enzymes, which are crucial in drug metabolism:

- CYP450 2D6 : Inhibitor (Ki value indicating moderate interaction).

- CYP450 3A4 : Non-inhibitor, suggesting selective metabolism pathways .

Biological Activity Summary Table

| Biological Activity | Observations |

|---|---|

| Sigma1 Affinity | Ki = 3.90 nM (high affinity) |

| Sigma2 Affinity | Ki = 240 nM (moderate affinity) |

| CYP450 2D6 | Inhibitor |

| CYP450 3A4 | Non-inhibitor |

| Ames Test | Non-toxic |

Case Studies and Research Findings

Several studies have explored the potential therapeutic uses of this compound and its derivatives:

-

Neuropharmacology Applications :

- A study evaluated the anticonvulsant properties of related compounds, indicating that modifications to the piperidine structure can enhance efficacy while minimizing neurotoxicity .

- The structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzyl ring significantly affect receptor binding profiles and biological activity.

- Potential in Imaging Studies :

- Toxicological Assessments :

Q & A

Q. What are the established synthetic methodologies for N-(1-benzylpiperidin-4-yl)cyclobutanecarboxamide?

The synthesis typically involves amide bond formation between cyclobutanecarboxylic acid and 1-benzylpiperidin-4-amine. Key methods include:

- Coupling Agents : Use of DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane to activate the carboxylic acid, followed by amine addition (0–5°C, 12–24 hours) .

- Alternative Protocols : Ethyl carbodiimide (EDCI) with HOBt (hydroxybenzotriazole) under nitrogen atmosphere, yielding >85% crude product. Purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures >95% purity .

- Industrial Parallels : Continuous flow reactors (for analogous piperidine carboxamides) improve reproducibility by maintaining precise temperature and mixing .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR (500 MHz, CDCl₃ or DMSO-d₆) confirms key structural features, such as cyclobutane protons (δ 1.8–2.4 ppm) and benzyl aromatic protons (δ 7.2–7.4 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- Mass Spectrometry : ESI-TOF provides exact mass verification (e.g., [M+H]⁺ calculated for C₂₁H₂₆N₂O: 323.2124) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) assesses purity (>99% for pharmacological studies) .

Q. What safety precautions are recommended when handling this compound?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Sealed containers under inert gas (argon/nitrogen) at 2–8°C. Label with GHS hazard codes (Acute Toxicity Category 4, Skin Irritant Category 2) .

- Spill Management : Absorb with inert material (vermiculite), avoid dust generation, and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize sigma-1 receptor affinity?

- Substituent Modifications : Introduce electron-withdrawing groups (e.g., -F, -NO₂) on the benzyl ring or cyclobutane to enhance lipophilicity and receptor binding. For example, p-fluorobenzyl substitution increased sigma-1 affinity by 15-fold in phenylacetamide analogs .

- Binding Assays : Radioligand competition assays using ³H-pentazocine (Kd = 1.2 nM) in transfected CHO-K1 cells. IC₅₀ values < 10 nM indicate high potency .

- Computational Modeling : Molecular docking (AutoDock Vina) against sigma-1 crystal structures (PDB: 5HK1) identifies critical hydrogen bonds with Gln194 and Tyr103 .

Q. What strategies mitigate conflicting bioactivity data between in vitro and in vivo models?

- Metabolic Stability : Preclinical ADMET profiling (e.g., microsomal half-life >30 minutes in rat liver microsomes) ensures in vivo relevance. Use deuterated analogs to reduce oxidative metabolism .

- Assay Validation : Compare results across cell lines (e.g., SH-SY5Y vs. primary neurons) to rule out cell-specific artifacts .

- Pharmacokinetic Tracking : Isotopic labeling (¹⁴C) quantifies tissue distribution and blood-brain barrier penetration in rodent models .

Q. How can researchers determine enantiomeric purity and stereochemical stability?

- Chiral Resolution : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers (Rf = 1.2 for R-enantiomer). Confirm purity via circular dichroism (CD) spectroscopy .

- Dynamic Stereochemistry : Variable-temperature NMR (VT-NMR, −40°C to 25°C) monitors ring-flipping in cyclobutane. Line-shape analysis calculates activation energy (ΔG‡ ~12 kcal/mol) .

Q. What experimental designs address contradictory reports on neuroprotective vs. pro-inflammatory effects?

- Dose-Response Curves : Test 0.1–100 μM ranges in BV-2 microglial cells. Measure NO production (Griess assay) and TNF-α levels (ELISA) to differentiate anti-inflammatory (IC₅₀ < 10 μM) from cytotoxic thresholds .

- Pathway Analysis : RNA-seq or phosphoproteomics identifies off-target effects (e.g., unintended Rho kinase activation) that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.